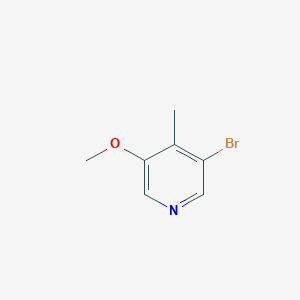
1-(5-Bromo-2-chlorobenzyl)-4-ethylpiperazine
Overview
Description
1-(5-Bromo-2-chlorobenzyl)-4-ethylpiperazine (1-BCEP) is an organic compound with a unique structure and properties. It is an aromatic heterocyclic compound that is used in a variety of applications, including scientific research and organic synthesis. 1-BCEP is a versatile compound that has been used in the synthesis of other organic compounds, as well as in the investigation of its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Evaluation
- Allosteric Enhancer Activity at the A1 Adenosine Receptor: A study detailed the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives, highlighting modifications at various positions to explore allosteric enhancer activity. Compounds with substitutions at the 5-position of the thiophene ring showed significant activity, indicating their potential in receptor-targeted drug development (Romagnoli et al., 2012).
Structural Characterization
- Crystal Structure Analysis: Research on the crystal structure of related compounds, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, has been conducted to understand the molecular conformation and its implications for pharmacological activity (Ozbey et al., 2001).
Reaction Mechanisms
- Photostimulated Reactions for Hydrodehalogenation and Cyclization: A study demonstrated the use of photostimulated reactions for the hydrodehalogenation of aryl and alkyl chlorides and bromides, yielding high-yield products. This research underscores the utility of such compounds in synthesizing complex organic structures through efficient reaction pathways (Vaillard et al., 2004).
Pharmacological Evaluation
- D2 and 5-HT2A Receptor Ligands: The binding affinities of halogenated and non-halogenated arylpiperazin-1-yl-ethyl-benzimidazoles were evaluated, revealing their potential as ligands for D2 and 5-HT2A receptors. The study highlights the role of bromine substitution in increasing compound affinity for these receptors (Tomić et al., 2011).
Synthetic Pathways
- Suzuki–Miyaura Coupling for Synthesis: Investigations into the Suzuki–Miyaura coupling reaction provided optimized conditions for cross-coupling reactions involving related compounds, showcasing their application in the synthesis of complex organic molecules (Urawa et al., 2002).
Tuberculostatic Activity
- Pyrazine Derivatives for Tuberculosis Treatment: Research into pyrazine derivatives, including those related to the specified compound, demonstrated potential tuberculostatic activity, indicating their possible application in developing new treatments for tuberculosis (Foks et al., 2005).
properties
IUPAC Name |
1-[(5-bromo-2-chlorophenyl)methyl]-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrClN2/c1-2-16-5-7-17(8-6-16)10-11-9-12(14)3-4-13(11)15/h3-4,9H,2,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPERMJFMXVQFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-chlorobenzyl)-4-ethylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1528963.png)

![1-[(3-bromophenyl)methyl]-1H-pyrazole](/img/structure/B1528967.png)

![2-Amino-4H-thiazolo[5,4-b]pyridin-5-one](/img/structure/B1528969.png)



![(2-Bromobenzo[d]thiazol-6-yl)methanol](/img/structure/B1528976.png)
